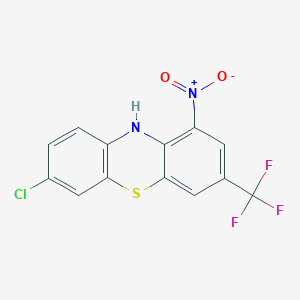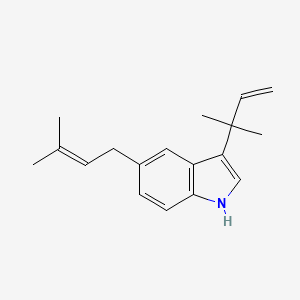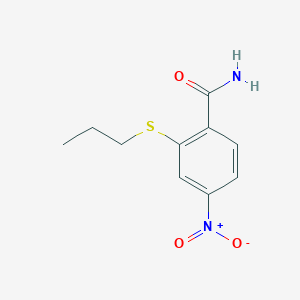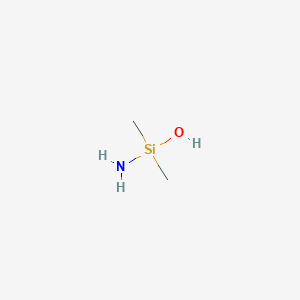
1-tert-Butoxy-4-(3-chloropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-4-(3-chloropropyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a tert-butoxy group and a 3-chloropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-tert-Butoxy-4-(3-chloropropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butoxy-4-chlorobenzene with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butoxy-4-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include cyclohexane derivatives.
Applications De Recherche Scientifique
1-tert-Butoxy-4-(3-chloropropyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxy-4-(3-chloropropyl)benzene involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further interact with enzymes or receptors. The 3-chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the 3-chloropropyl group.
4-tert-Butoxyphenyl chloride: Similar structure but with different substituents.
1-tert-Butoxy-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-tert-Butoxy-4-(3-chloropropyl)benzene is unique due to the presence of both the tert-butoxy and 3-chloropropyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
570413-53-5 |
|---|---|
Formule moléculaire |
C13H19ClO |
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H19ClO/c1-13(2,3)15-12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
FPXUKWWWQUZDDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)


![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)

![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
